
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound is known for its role in facilitating the attachment of drugs to antibodies, thereby enhancing the targeted delivery of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phenolic compounds.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein interactions and cellular processes through ADCs.
Medicine: Enhances the targeted delivery of therapeutic agents in cancer treatment.
Industry: Employed in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate involves its role as a linker in ADCs. The compound forms a stable covalent bond with the drug and the antibody, ensuring the targeted delivery of the therapeutic agent to specific cells. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-butylphenoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-hexylphenoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-octylphenoxy)propanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate offers a unique balance of hydrophobicity and steric hindrance, making it particularly effective in ADC applications. Its specific structure allows for optimal drug loading and release properties, enhancing the overall therapeutic efficacy .
Propriétés
Formule moléculaire |
C23H33NO5 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoate |
InChI |
InChI=1S/C23H33NO5/c1-7-22(3,4)16-9-10-18(17(15-16)23(5,6)8-2)28-14-13-21(27)29-24-19(25)11-12-20(24)26/h9-10,15H,7-8,11-14H2,1-6H3 |
Clé InChI |
CGHZVJLMGBFAPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


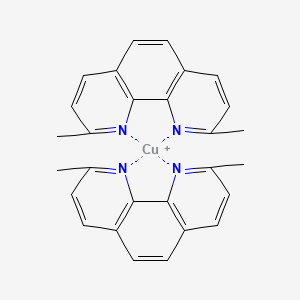
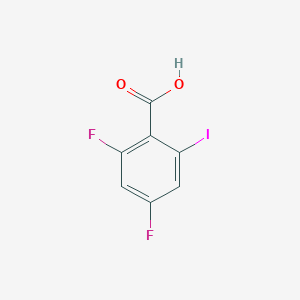
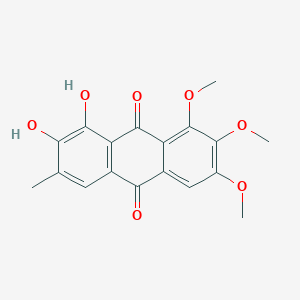
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)




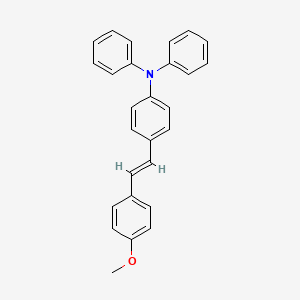

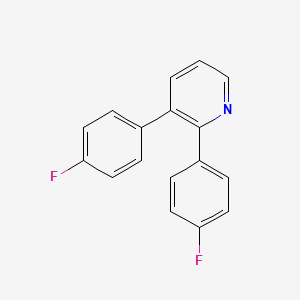

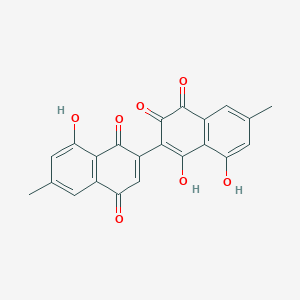
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
